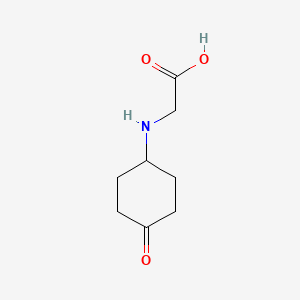

(4-Oxo-cyclohexylamino)-acetic acid

Description

(4-Oxo-cyclohexylamino)-acetic acid is a cyclohexane-derived compound featuring a 4-oxo-substituted cyclohexylamino group attached to an acetic acid backbone. The structure combines a six-membered cyclohexyl ring with a ketone (oxo) group at the fourth position and an amino linkage to the acetic acid moiety. This configuration imparts unique physicochemical properties, including moderate solubility in polar solvents due to the hydrophilic acetic acid and amino groups, balanced by the hydrophobic cyclohexyl ring .

The compound is primarily utilized in biochemical and pharmaceutical research.

Properties

IUPAC Name |

2-[(4-oxocyclohexyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7-3-1-6(2-4-7)9-5-8(11)12/h6,9H,1-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHBVWKTEJNULY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-cyclohexylamino)-acetic acid typically involves multiple steps. One common method includes the catalytic hydrogenation of 4-hydroxybenzoic acid, followed by esterification, oxidation, and condensation reactions . The reaction conditions are carefully controlled to optimize yield and purity, with specific temperatures, pressures, and reactant concentrations being crucial factors.

Industrial Production Methods

In industrial settings, the production of (4-Oxo-cyclohexylamino)-acetic acid often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-cyclohexylamino)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino group into amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, nitromethane for condensation reactions, and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions include various derivatives of (4-Oxo-cyclohexylamino)-acetic acid, such as oxo derivatives, amines, and substituted cyclohexyl compounds .

Scientific Research Applications

(4-Oxo-cyclohexylamino)-acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Oxo-cyclohexylamino)-acetic acid involves its reactivity with various nucleophiles and electrophiles. The amino group can undergo hydrolysis, releasing the corresponding amine and carboxylic acid. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

a) Structural Influence on Solubility and Reactivity

- Cyclohexyl vs. Aromatic Substituents: The cyclohexyl group in (4-Oxo-cyclohexylamino)-acetic acid provides a balance between hydrophilicity and lipophilicity, unlike the purely aromatic 2-[(4-methylphenyl)amino]-2-oxo-acetic acid, which is more lipophilic .

- Salt Forms: The hydrochloride salt of trans-2-(4-aminocyclohexyl)acetic acid enhances solubility, making it preferable for aqueous-phase reactions compared to the neutral (4-Oxo-cyclohexylamino)-acetic acid .

Biological Activity

(4-Oxo-cyclohexylamino)-acetic acid, also known by its CAS number 13144-62-2, is a compound of interest due to its potential biological activities. This article reviews various aspects of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to an amino group and an oxo-acetic acid moiety. This unique structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological exploration.

The biological activity of (4-Oxo-cyclohexylamino)-acetic acid is primarily attributed to its ability to interact with specific receptors and enzymes. The cyclohexyl ring enhances lipophilicity, potentially facilitating the crossing of cellular membranes and enhancing bioavailability. The oxo-acetic acid portion may play a role in modulating enzyme activity or receptor binding.

Antimicrobial Activity

Research indicates that (4-Oxo-cyclohexylamino)-acetic acid possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit tumor growth in animal models, indicating its role as a lead compound in cancer therapy development. The mechanism appears to involve modulation of cell signaling pathways related to apoptosis and cell proliferation.

Neuropharmacological Effects

Preliminary investigations suggest that (4-Oxo-cyclohexylamino)-acetic acid may exhibit neuropharmacological effects, potentially influencing neurotransmitter systems. However, further studies are required to elucidate these effects fully.

Comparative Studies

To understand the unique properties of (4-Oxo-cyclohexylamino)-acetic acid, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(4-Iodo-cyclohexyl)-acetamide | Antimicrobial, anticancer | Enzyme inhibition |

| N-(4-Bromo-cyclohexyl)-acetamide | Anticancer | Receptor modulation |

| N-(4-Chloro-cyclohexyl)-acetamide | Antimicrobial | Membrane interaction |

This table illustrates that while all compounds share a common structural framework, their biological activities and mechanisms can vary significantly based on substituent groups.

Case Studies

- Antitumor Efficacy : A study reported significant tumor reduction in mice treated with (4-Oxo-cyclohexylamino)-acetic acid. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction.

- Antimicrobial Testing : In vitro assays demonstrated that (4-Oxo-cyclohexylamino)-acetic acid showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.